Product packaging for SC-435 mesylate(Cat. No.:CAS No. 289037-67-8)

SC-435 mesylate

Cat. No.: B610734
CAS No.: 289037-67-8
M. Wt: 738.996
InChI Key: CCYVADKKJZPOAV-SWIBWIMJSA-M
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Description

Significance of Bile Acid Homeostasis in Biological Systems

Bile acids, once considered solely as agents for lipid digestion, are now recognized as crucial signaling molecules with systemic endocrine functions. bioscientifica.comelsevier.es Synthesized from cholesterol in the liver, they undergo enterohepatic circulation, a process where they are secreted into the intestine, reabsorbed, and returned to the liver. researchgate.net This tightly regulated process, known as bile acid homeostasis, is vital for maintaining not only lipid and cholesterol metabolism but also glucose and energy balance. nih.gove-dmj.org

Overview of ASBT as a Molecular Target

The apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT) or SLC10A2, is a key protein in the enterohepatic circulation of bile acids. medchemexpress.comdrugbank.comwikipedia.org Located on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the active reabsorption of approximately 95% of bile acids from the intestine. researchgate.netmedchemexpress.com This high rate of reabsorption ensures the conservation of the bile acid pool.

Given its pivotal role, ASBT has emerged as a significant molecular target for therapeutic intervention. medchemexpress.comasbmb.org By inhibiting ASBT, the reabsorption of bile acids is reduced, leading to their increased excretion in feces. researchgate.netkarger.com This interruption of the enterohepatic circulation triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver. karger.comahajournals.org This mechanism provides a therapeutic avenue for lowering cholesterol levels and has been investigated for its potential in treating hyperlipidemia. ahajournals.orgacs.org Moreover, the increased concentration of bile acids in the colon can stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose metabolism, making ASBT inhibition a target for type 2 diabetes. elsevier.es The transporter's critical function as a gatekeeper for bile acid reabsorption makes it a focal point for developing drugs to manage various metabolic and cholestatic liver diseases. drugbank.comkarger.commdpi.com

Historical Context of Small Molecule ASBT Inhibitor Discovery

The identification of ASBT as a distinct transporter protein set the stage for the development of targeted inhibitors. asbmb.orgahajournals.org Early research focused on understanding the structure and function of this transporter, which was cloned and characterized in the mid-1990s. karger.com This foundational work allowed for the creation of cell-based screening assays to identify compounds that could block ASBT activity. asbmb.org

Initial efforts in drug discovery led to the development of first-generation inhibitors, such as 264W94. acs.org These early molecules demonstrated the therapeutic potential of ASBT inhibition but also highlighted the need for compounds with improved properties, such as high potency and minimal systemic absorption, to reduce potential side effects. researchgate.net Subsequent research has focused on optimizing the chemical structures of these inhibitors to enhance their efficacy and safety profiles. This has led to the discovery of a new generation of highly potent, non-absorbable ASBT inhibitors. acs.org These compounds, including elobixibat (B1671180) and volixibat, have been investigated in clinical trials for various conditions, demonstrating the progression from basic scientific discovery to potential clinical applications. wikipedia.orgelsevier.es

Rationale for Academic Investigation of SC-435 Mesylate

Within the broader field of ASBT inhibitor research, the specific compound this compound has been a subject of significant academic investigation. SC-435 is a potent, non-absorbable inhibitor of ASBT. nih.govmedkoo.com Its chemical structure, 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (B1217627), was designed to have high affinity for the transporter while minimizing systemic exposure. researchgate.netmedkoo.com

The rationale for its academic investigation stems from its utility as a tool to explore the physiological consequences of ASBT inhibition. Research using SC-435 has provided valuable insights into its effects on cholesterol metabolism and atherosclerosis. medkoo.com Studies in animal models have demonstrated that SC-435 effectively lowers plasma cholesterol, particularly low-density lipoprotein (LDL) cholesterol. ahajournals.orgmedkoo.com Furthermore, research has shown that treatment with SC-435 can reduce the development of atherosclerosis. medkoo.com

Academic studies have also utilized SC-435 to investigate the downstream effects of interrupting bile acid circulation, such as changes in hepatic gene expression and enzyme activities related to cholesterol and lipoprotein metabolism. medkoo.com Its use in preclinical models of liver disease has helped to elucidate the potential of ASBT inhibition in mitigating liver damage by reducing the load of toxic bile acids. nih.govmedchemexpress.com Therefore, this compound serves as a critical research compound for understanding the therapeutic potential and mechanistic underpinnings of ASBT inhibition.

Properties

CAS No.

289037-67-8

Molecular Formula

C37H58N2O9S2

Molecular Weight

738.996

IUPAC Name

1-(4-(4-((4R,5R)-3,3-dibutyl-4-hydroxy-7,8-dimethoxy-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)phenoxy)butyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate

InChI

InChI=1S/C36H55N2O6S.CH4O3S/c1-5-7-15-36(16-8-6-2)27-45(40,41)33-26-32(43-4)31(42-3)25-30(33)34(35(36)39)28-11-13-29(14-12-28)44-24-10-9-20-38-21-17-37(18-22-38)19-23-38;1-5(2,3)4/h11-14,25-26,34-35,39H,5-10,15-24,27H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1

InChI Key

CCYVADKKJZPOAV-SWIBWIMJSA-M

SMILES

O=S1(C2=CC(OC)=C(OC)C=C2[C@@H](C3=CC=C(OCCCC[N+]4(CC5)CCN5CC4)C=C3)[C@@H](O)C(CCCC)(CCCC)C1)=O.CS(=O)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC-435;  SC 435;  SC435;  SC-435 mesylate; 

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Sc 435 Mesylate

Elucidation of SC-435 Mesylate Binding Dynamics with ASBT

SC-435 has been identified as a potent inhibitor of ASBT. In cells transfected with the human ASBT gene, SC-435 demonstrated a high affinity for the transporter, with an IC50 of 1.5 nM. nih.gov The binding of SC-435 to ASBT blocks the reabsorption of bile acids from the terminal ileum back into the portal circulation. nih.govfrontiersin.orgnih.gov This action is specific to the intestine, as SC-435 is a non-absorbable inhibitor. frontiersin.org The mechanism of binding involves interactions with the transporter protein, preventing it from carrying out its function of reabsorbing bile acids. elifesciences.org

Modulation of Enterohepatic Bile Acid Circulation by this compound

The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum and returned to the liver. nih.gov this compound disrupts this cycle by blocking the initial step of reabsorption in the intestine. nih.gov

By inhibiting ASBT, this compound directly blocks the active transport of conjugated bile acids from the intestinal lumen into the enterocytes of the ileum. nih.govfrontiersin.org This leads to a significant reduction in the amount of bile acids returning to the liver via the portal vein. frontiersin.orgmdpi.com This interruption of the enterohepatic circulation is a key aspect of its mechanism of action. frontiersin.org

A direct consequence of inhibiting intestinal bile acid reabsorption is a significant increase in the excretion of bile acids in the feces. nih.govnih.gov Studies in animal models have demonstrated a dose-dependent increase in fecal bile acid excretion following the administration of SC-435. For instance, in apoE-/- mice, dietary administration of SC-435 led to a greater than 2.5-fold increase in fecal bile acid excretion. nih.gov Similarly, in guinea pigs, high doses of SC-435 resulted in a 2.5-fold increase, and in combination with simvastatin (B1681759), a 4-fold increase in fecal bile acids was observed. nih.gov In another study, SC-435 treatment led to a fourfold increase in fecal bile acid excretion. frontiersin.org

Impact on Intestinal Bile Acid Reabsorption

Hepatic Metabolic Pathway Interventions Mediated by this compound

The reduction in bile acids returning to the liver triggers compensatory mechanisms within the liver to maintain bile acid homeostasis, primarily by altering cholesterol metabolism. medchemexpress.commedkoo.com

The liver senses the reduced bile acid return and upregulates the primary pathway for de novo bile acid synthesis from cholesterol. researchgate.net The rate-limiting enzyme in this "classic" or "neutral" pathway is cholesterol 7α-hydroxylase (CYP7A1). nih.govmdpi.com Studies have shown that treatment with SC-435 leads to a significant increase in the hepatic mRNA levels and enzymatic activity of cholesterol 7α-hydroxylase. nih.govnih.gov In guinea pigs, the activity of this enzyme was increased approximately 2-fold with SC-435 treatment. nih.gov This stimulation of CYP7A1 activity leads to an increased conversion of hepatic cholesterol into bile acids. nih.gov

To meet the increased demand for cholesterol as a substrate for bile acid synthesis, the liver also upregulates cholesterol synthesis. The key rate-limiting enzyme in the cholesterol biosynthesis pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. nih.govmdpi.com Research has demonstrated that administration of SC-435 results in a significant increase in the hepatic mRNA levels for HMG-CoA reductase. nih.gov In guinea pigs, HMG-CoA reductase activity was increased approximately 2-fold with SC-435 treatment, and its mRNA expression was increased by 33%. nih.gov This indicates that the inhibition of bile acid reabsorption by SC-435 indirectly stimulates the liver to produce more cholesterol. nih.govjppres.com

Interactive Data Table: Effects of SC-435 on Key Metabolic Parameters

ParameterAnimal ModelSC-435 Treatment DetailsObserved EffectReference
ASBT Inhibition (IC50) Human ASBT-transfected cellsIn vitro assay1.5 nM nih.gov
Fecal Bile Acid Excretion apoE-/- mice3 mg/kg to 30 mg/kg dietary>2.5-fold increase nih.gov
Fecal Bile Acid Excretion Guinea pigs0.1 g/100 g diet (HighASBTi)2.5-fold increase nih.gov
Fecal Bile Acid Excretion Guinea pigs0.03 g/100 g diet + Simvastatin4-fold increase nih.gov
Hepatic Cholesterol 7α-Hydroxylase Activity Guinea pigs0.1% of diet~2-fold increase nih.gov
Hepatic HMG-CoA Reductase Activity Guinea pigs0.1% of diet~2-fold increase nih.gov
Hepatic HMG-CoA Reductase mRNA Expression Guinea pigs0.1% of diet33% increase nih.gov
Hepatic HMG-CoA Reductase mRNA Levels apoE-/- mice3 mg/kg to 30 mg/kg dietarySignificant increase nih.gov

Alterations in Hepatic Cholesterol Utilization for Bile Acid Synthesis

The primary action of this compound is the inhibition of ASBT in the terminal ileum, the principal site for bile acid reabsorption. patsnap.comnih.gov This inhibition leads to a significant increase in the fecal excretion of bile acids. researchgate.netnih.gov To compensate for this loss and maintain the necessary bile acid pool for digestive functions, the liver upregulates the de novo synthesis of bile acids from cholesterol. researchgate.net

This process directly engages and enhances the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. medchemexpress.comnih.gov Research in guinea pig models demonstrates that treatment with SC-435 leads to a substantial increase in CYP7A1 activity. nih.gov This diversion of the hepatic cholesterol pool towards bile acid production is a cornerstone of the compound's hypocholesterolemic effect. medchemexpress.comresearchgate.net Studies have quantified this effect, showing that SC-435 treatment can increase fecal bile acid excretion by 2.5- to 4-fold, directly correlating with the increased demand for hepatic cholesterol. nih.gov Consequently, a notable reduction in hepatic free cholesterol levels is observed. nih.gov

Table 1: Effect of this compound on Key Enzymes in Hepatic Cholesterol Metabolism

ParameterTreatment Group (SC-435 Monotherapy)Change vs. ControlCitation
Cholesterol 7α-hydroxylase (CYP7A1) Activity ASBTi (0.1% SC-435)~2-fold increase medchemexpress.comnih.gov
HMG-CoA Reductase Activity ASBTi (0.1% SC-435)~2-fold increase nih.gov
HMG-CoA Reductase mRNA Expression ASBTi (0.1% SC-435)33% increase nih.gov

Regulation of Lipoprotein Metabolism by this compound

This compound significantly modifies the metabolism of lipoproteins through both direct effects on hepatic processing and subsequent alterations in intravascular dynamics. nih.gov

The depletion of the intrahepatic cholesterol pool for bile acid synthesis triggers a compensatory response. The liver attempts to replenish its cholesterol supply by increasing the expression and activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov Studies in guinea pigs have confirmed that SC-435 treatment increases both the activity and mRNA expression of HMG-CoA reductase. nih.gov This upregulation of cholesterol synthesis is a key part of the altered hepatic cholesterol homeostasis. medchemexpress.com The liver also increases its uptake of cholesterol from circulation, primarily by upregulating LDL receptors on the hepatocyte surface, a process driven by transcription factors like SREBPs. binasss.sa.cr

The effects of this compound extend into the circulatory system, where it modifies the composition and concentration of lipoproteins. A key target in this process is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). binasss.sa.cr

Table 2: Impact of this compound on Lipoprotein Dynamics in Guinea Pigs

ParameterTreatment Group (SC-435 Monotherapy)Change vs. ControlCitation
LDL Cholesterol HighASBTi (0.1% SC-435)40% decrease nih.gov
HDL Cholesterol All SC-435 Treatments43-47% increase nih.gov
Plasma Triglycerides HighASBTi (0.1% SC-435)No significant change nih.gov
CETP Activity ASBTi (0.1% SC-435)34% decrease nih.gov
CETP mRNA Expression ASBTi (0.1% SC-435)36% decrease nih.gov

Effects on Hepatic Lipoprotein Processing

Investigation of Downstream Cellular Signaling Pathways Responsive to this compound

The inhibition of ASBT by this compound initiates changes in key cellular signaling pathways that regulate gene expression related to lipid metabolism and inflammation.

The reduction in bile acid reabsorption from the ileum is a primary trigger for changes in transcriptional regulation. By decreasing the return of bile acids to the liver, SC-435 modulates signaling through the farnesoid X receptor (FXR). nih.gov In ileal enterocytes, reduced FXR activation leads to decreased expression and secretion of Fibroblast Growth Factor 15 (in rodents) or 19 (in humans) (FGF15/19). researchgate.netnih.gov Since FGF15/19 normally travels to the liver to suppress Cyp7a1 gene expression, its reduction relieves this inhibition, thereby upregulating the transcription of the CYP7A1 enzyme and boosting bile acid synthesis. nih.gov

Furthermore, the resulting depletion of hepatic cholesterol activates Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that migrate to the nucleus to stimulate the expression of genes involved in cholesterol homeostasis, including HMG-CoA reductase and the LDL receptor. nih.govbinasss.sa.cr This is evidenced by the observed 33% increase in HMG-CoA reductase mRNA expression following SC-435 treatment. nih.gov Conversely, the same treatment has been shown to decrease CETP mRNA expression by 36%. nih.gov

Hepatic RNA sequencing studies have also revealed that SC-435 can modulate the expression of genes related to inflammation, including the downregulation of pro-inflammatory genes like Ccl2 and Lcn2, and the upregulation of the anti-inflammatory gene Ppara. nih.gov

While the primary signaling events initiated by SC-435 involve nuclear receptors (FXR) and transcription factors (SREBPs), these pathways are intricately connected with broader cellular signaling networks, including various protein kinase cascades. For instance, signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways are central regulators of cell proliferation, metabolism, and inflammation—processes that are influenced by SC-435 treatment. thno.orgfrontiersin.org

The observed downregulation of pro-inflammatory genes suggests that SC-435 treatment may indirectly modulate inflammatory kinase pathways. nih.gov For example, the recruitment of leukocytes to the liver, a process attenuated by SC-435, is known to be controlled by complex kinase signaling. nih.gov However, based on available research, a direct, causative link between SC-435's inhibition of ASBT and the specific activation or inhibition of protein kinase pathways like MAPK, PI3K/Akt, or JAK/STAT has not been explicitly detailed. frontiersin.orggenome.jp Therefore, the precise role of these kinase cascades as downstream effectors of SC-435 action remains an area for further investigation.

Potential Interplay with the Ubiquitin-Proteasome Pathway

The primary molecular target of this compound is the apical sodium-dependent bile acid transporter (ASBT), also known as ileal bile acid transporter (IBAT) or solute carrier family 10 member 2 (SLC10A2). While direct studies detailing the specific interaction of this compound with the ubiquitin-proteasome system are not extensively documented in publicly available research, a significant body of evidence indicates that the lifecycle and cellular concentration of its target protein, ASBT, are intrinsically regulated by this pathway. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most short-lived and regulatory proteins in eukaryotic cells, thereby controlling their abundance and activity.

Research has established that ASBT protein levels are subject to post-translational regulation through ubiquitin-dependent degradation. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to the transporter, marking it for degradation by the 26S proteasome, a large protein complex that breaks down targeted proteins.

Several studies have elucidated the role of the ubiquitin-proteasome pathway in the turnover of ASBT. It has been demonstrated that ASBT is an unstable and short-lived protein under basal conditions and that its degradation is mediated by the proteasome. nih.gov For instance, treatment of cells with proteasome inhibitors, such as MG-132, leads to an increase in ASBT protein levels, confirming its degradation via this pathway. nih.govnih.gov

Further research has shown that certain physiological and pathological stimuli can modulate the ubiquitination and subsequent degradation of ASBT. For example, bile acids themselves can trigger the ubiquitin-dependent degradation of ileal ASBT. nih.gov Additionally, inflammatory mediators like interleukin-1β (IL-1β) have been shown to increase the disposal of ASBT through the proteasome by enhancing its polyubiquitination. nih.gov This process can be dependent on the phosphorylation of specific serine and threonine residues on the ASBT protein. nih.gov

A compelling line of evidence for the involvement of the ubiquitin-proteasome pathway in the regulation of ASBT comes from studies on resveratrol (B1683913), a compound that also leads to the inhibition of ASBT function. Research has shown that resveratrol promotes the degradation of ASBT via the ubiquitin-proteasome pathway. portlandpress.com This effect was reversed by the application of proteasome inhibitors like MG-132 and lactacystin, as well as a ubiquitin inhibitor, LDN57444. portlandpress.com Furthermore, immunoprecipitation experiments confirmed increased levels of ubiquitinated ASBT following treatment with resveratrol. portlandpress.com

Given that this compound is a potent inhibitor of ASBT, its mechanism of action, while primarily involving direct competitive inhibition of bile acid transport, may indirectly intersect with the ubiquitin-proteasome pathway that governs the lifespan of its target protein. By altering the cellular environment through the blockade of bile acid reabsorption, this compound could potentially influence the signaling cascades that lead to the ubiquitination and degradation of the ASBT protein itself. However, specific studies to confirm a direct modulatory effect of this compound on the ubiquitination of ASBT are needed to fully elucidate this potential interplay.

Table 1: Experimental Evidence for Ubiquitin-Proteasome Regulation of ASBT

Experimental ApproachKey FindingsReference
Treatment with proteasome inhibitors (e.g., MG-132)Increased cellular levels of ASBT protein. nih.govnih.gov
Co-transfection with tagged ASBT and ubiquitinDemonstrated co-immunoprecipitation and colocalization of ASBT and ubiquitin. nih.gov
Treatment with bile acidsDecreased ileal ASBT protein levels and increased ubiquitination of the transporter. nih.gov
Treatment with resveratrolPromoted ASBT degradation, which was reversed by proteasome and ubiquitin inhibitors. portlandpress.com
Immunoprecipitation after resveratrol treatmentRevealed high levels of ubiquitinated ASBT. portlandpress.com
Mutagenesis of phosphorylation sitesIn some contexts, prevented the induced turnover of ASBT, suggesting a role for phosphorylation in its degradation. nih.gov

Table 2: Compounds Mentioned in this Article

Preclinical Pharmacological Research Paradigms for Sc 435 Mesylate

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models have been instrumental in defining the specific molecular interactions and cellular consequences of SC-435 mesylate activity.

The primary mechanism of SC-435 is the inhibition of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). researchgate.net This transporter is responsible for the reabsorption of bile acids in the terminal ileum. To quantify the potency and selectivity of SC-435, researchers have employed various in vitro cell-based assays.

One key model utilizes baby hamster kidney (BHK) cells transfected with the human ASBT gene. researchgate.netgoogle.com In this system, the ability of SC-435 to block the uptake of radiolabeled bile acids, such as [14C]taurocholate (TC), is measured. Studies have demonstrated that SC-435 is a potent inhibitor of human ASBT, with a reported IC50 value of 1.5 nM. researchgate.net The selectivity of the compound was confirmed by showing it did not inhibit the transport of other substrates, like [3H]alanine, in the same cell system. researchgate.net

To model the intestinal barrier more closely, researchers have also used the Caco-2 human colon adenocarcinoma cell line. researchgate.net When cultured on permeable transwell membranes for an extended period, Caco-2 cells differentiate to form a polarized monolayer that mimics the absorptive enterocytes of the small intestine and expresses ASBT. In this model, [14C]taurocholate is added to the apical side (representing the intestinal lumen), and its transport to the basal chamber is measured. Results showed that SC-435 caused a dose-dependent decrease in the transcellular movement of taurocholate, with nearly complete inhibition observed at a concentration of 100 nM. researchgate.net These experiments confirm that SC-435 effectively blocks both the uptake and transport of bile acids in intestinal cell models. researchgate.net

Table 1: In Vitro ASBT Inhibition by SC-435

Cell Line Assay Description Key Finding Reference
BHK cells (human ASBT transfected) Measurement of [14C]taurocholate uptake Potent inhibition of ASBT researchgate.net

This table is interactive. Click on the headers to sort.

By inhibiting intestinal bile acid reabsorption, SC-435 disrupts the enterohepatic circulation, which in turn stimulates the liver to synthesize new bile acids from cholesterol. This effect has been investigated by analyzing liver tissue from animal models treated with the compound. medchemexpress.comnih.gov These analyses provide insights into the compound's influence on hepatocyte function.

In guinea pigs treated with SC-435, a significant upregulation of cholesterol 7α-hydroxylase (CYP7A1) activity was observed. nih.gov CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis. Its increased activity is a direct consequence of the reduced bile acid return to the liver, leading to increased conversion of cholesterol into bile acids. nih.gov

Furthermore, the activity and mRNA expression of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the key enzyme in cholesterol synthesis, were also found to be increased in guinea pigs treated with SC-435. nih.gov This compensatory increase in cholesterol synthesis highlights the liver's response to the depletion of its cholesterol pool for bile acid production. nih.gov In studies using mice fed a high-fat diet, SC-435 treatment led to reduced hepatic triglyceride and total cholesterol concentrations and was associated with reduced expression of genes involved in lipid synthesis. frontiersin.org

The impact of SC-435 extends beyond hepatic cholesterol and bile acid homeostasis to the metabolism of lipoproteins, which are responsible for transporting lipids in the blood. Research in guinea pigs has shown that SC-435 treatment alters the intravascular processing of lipoproteins. nih.gov

Investigation of Cholesterol and Bile Acid Metabolism in Hepatocyte Models

In Vivo Animal Models for Biological System Analysis

In vivo studies have been crucial for understanding the systemic effects of SC-435 on cholesterol levels and the development of atherosclerosis.

Guinea pigs have been used extensively as a non-human model because their lipoprotein metabolism, which includes expressing CETP and having LDL as the primary cholesterol-carrying lipoprotein, closely resembles that of humans. nih.govnih.gov In studies using male Hartley guinea pigs fed a hypercholesterolemic diet, SC-435 administration resulted in significant reductions in plasma LDL-cholesterol concentrations. medchemexpress.comnih.gov One study reported that a high-dose monotherapy of SC-435 lowered LDL cholesterol by 40% compared to controls. nih.gov These studies also observed a marked increase in fecal bile acid excretion, confirming the compound's mechanism of action in vivo. nih.gov

Mouse models have also been employed to study the effects of SC-435. In apolipoprotein E-deficient (apoE-/-) mice, which are prone to developing high cholesterol and atherosclerosis, SC-435 has been shown to lower serum cholesterol levels. researchgate.net Studies in C57BL/6J mice on a high-fat diet demonstrated that SC-435 could reduce hepatic triglyceride and total cholesterol concentrations. frontiersin.org Additionally, research in Cyp2c70 knockout mice, which have a more human-like bile acid composition, showed that SC-435 treatment markedly reduced markers of liver damage and total hepatic bile acid levels. patsnap.com

The ultimate therapeutic goal of lowering LDL cholesterol is to slow or prevent the progression of atherosclerosis. The efficacy of SC-435 in this regard has been tested in animal models that develop atherosclerotic plaques. nih.govresearchgate.net

In guinea pigs fed an atherogenic diet for 12 weeks, treatment with SC-435 significantly attenuated the progression of atherosclerosis. nih.gov This was quantified by measuring the cholesterol content in the aortic arch, a common site for plaque formation. The high-dose SC-435 group showed a 25% reduction in aortic cholesterol content compared to the control group. nih.gov A combination therapy with simvastatin (B1681759) produced an even greater effect, with a 42% reduction. nih.gov

Studies in apoE(-/-) mice have also confirmed the anti-atherosclerotic effects of SC-435. researchgate.net These findings in different non-human species suggest that the cholesterol-lowering effects of inhibiting the ileal bile acid transporter with SC-435 translate into a reduction in the development of atherosclerosis. nih.govresearchgate.net

Table 2: Summary of In Vivo Findings for SC-435

Animal Model Study Focus Key Findings Reference
Guinea Pig (Hartley) Cholesterol Lowering & Atherosclerosis Lowered LDL-C by up to 40%; Reduced aortic cholesterol content by 25%; Increased fecal bile acids nih.gov
Guinea Pig (Hartley) Hepatic Metabolism & Lipoproteins Increased hepatic CYP7A1 and HMG-CoA reductase activity; Decreased CETP activity and mRNA expression nih.gov
Mouse (apoE-/-) Atherosclerosis Reduced atherosclerosis researchgate.net
Mouse (C57BL/6J on HFD) Fatty Liver Disease Reduced hepatic triglyceride and total cholesterol; Improved NAFLD activity score frontiersin.org

This table is interactive. Click on the headers to sort.

Murine Models of Cholestatic Liver Injury and Hepatoprotection

SC-435, an orally effective and minimally absorbed inhibitor of the apical sodium-codependent bile acid transporter (ASBT), has been investigated in various murine models of cholestatic liver injury, demonstrating significant hepatoprotective effects. medchemexpress.comfrontiersin.orgbiospace.com These studies are crucial in understanding the compound's mechanism of action, which primarily involves interrupting the enterohepatic circulation of bile acids. gu.senih.gov

In the Mdr2-/- mouse model, an established analog for human sclerosing cholangitis, administration of SC-435 led to a marked improvement in liver health. frontiersin.orgnih.govnih.gov One study reported that treatment resulted in an eightfold increase in fecal bile acid excretion, which was accompanied by a dramatic 90-fold reduction in serum bile acid concentrations. frontiersin.orgnih.gov This reduction in the systemic bile acid load translated to significant decreases in serum markers of liver injury, including alanine (B10760859) transaminase (ALT), total bilirubin, and alkaline phosphatase (ALP). frontiersin.orgnih.gov Histological analysis of the liver in these mice revealed improved liver architecture and a decrease in fibrosis, which was correlated with reduced expression of hepatic profibrotic genes. frontiersin.orgnih.gov Furthermore, SC-435 treatment was shown to reduce the recruitment of inflammatory cells, such as Kupffer cells and neutrophils, to the liver and promote an anti-inflammatory monocyte profile. nih.govscispace.com

Studies have also been conducted in a rat partial bile duct ligation (pBDL) model of cholestasis. biospace.com In this model, SC-435 treatment led to increased fecal excretion of bile acids, reduced serum bile acid levels, and improved profiles of liver function biomarkers such as ALP, aspartate aminotransferase (AST), ALT, and bilirubin. biospace.com Histological examination of the livers from SC-435-treated rats showed less cell death and reduced inflammatory cell infiltration. biospace.com

The hepatoprotective effects of SC-435 have also been observed in models of non-alcoholic fatty liver disease (NAFLD). In mice fed a high-fat diet, SC-435 prevented hepatic lipid accumulation and improved markers of NAFLD. frontiersin.org It also restored glucose tolerance and reduced hepatic triglyceride and total cholesterol concentrations. nih.gov However, in a choline-deficient, L-amino acid-defined (CDAA) diet model, which progresses to non-alcoholic steatohepatitis (NASH) and fibrosis, the hepatoprotective effects of SC-435 were attenuated, and it even exacerbated hepatic fibrosis. frontiersin.org

Table 1: Effects of SC-435 on Biochemical Markers in Murine Models of Cholestatic Liver Injury

Model Key Biochemical Marker Outcome of SC-435 Treatment Reference(s)
Mdr2-/- Mouse Serum Bile Acids 90-fold reduction frontiersin.org, nih.gov
Mdr2-/- Mouse Serum ALT 86% decrease scispace.com
Mdr2-/- Mouse Serum Total Bilirubin 93% decrease scispace.com
Mdr2-/- Mouse Serum ALP 55% decrease scispace.com
Cyp2c70 KO Mouse Serum Liver Injury Markers Markedly reduced nih.gov
Rat pBDL Model Serum Bile Acids Reduction biospace.com
Rat pBDL Model Serum ALT, AST, ALP, Bilirubin Improvement in biomarker profiles biospace.com
High-Fat Diet Mouse Hepatic Triglycerides Reduced nih.gov
High-Fat Diet Mouse Hepatic Total Cholesterol Reduced nih.gov

Studies on Gastrointestinal Motility and Function in Animal Systems

The primary mechanism of SC-435, the inhibition of ileal bile acid reabsorption, can also influence gastrointestinal motility. researchgate.net Research in animal models has explored these effects.

A study specifically investigating the impact of SC-435 on the gastrointestinal migrating myoelectric complex (MMC) in guinea pigs demonstrated that the compound can alter gastrointestinal motility. jpccr.eubvsalud.org The MMC is a distinct pattern of electromechanical activity observed in the gastrointestinal tract during the periods between meals. While the detailed findings of this study require further review of the primary literature, it indicates a direct pharmacological effect of SC-435 on the complex regulation of gut motility. jpccr.eu The physiological consequences of inhibiting the apical sodium-dependent bile acid transporter (ASBT) include an increase in fecal bile acids, which can lead to bile acid malabsorption and, in some cases, diarrhea. researchgate.net

In neonatal rats subjected to a protocol to induce necrotizing enterocolitis (NEC), the administration of SC-435, by preventing the transport of bile acids into enterocytes, was associated with a reduction in the severity and incidence of the disease. physiology.org This suggests a role for intracellular bile acids in the pathogenesis of NEC and a potential protective effect of inhibiting their uptake. physiology.org

Analysis of Liver and Brain Biochemical Markers in Liver Failure Models

The therapeutic potential of SC-435 extends to mitigating the systemic consequences of liver failure, including hepatic encephalopathy (HE), a severe neuropsychiatric complication. researchgate.net Studies in murine models of both acute and chronic liver failure have shown that SC-435 can alleviate liver and brain damage by removing neurotoxic bile acids and ammonia (B1221849) from the blood. medchemexpress.com

In a mouse model of chronic liver disease and acute liver failure induced by azoxymethane, it was found that the inhibition of ASBT by SC-435 blocks intestinal bile acid reabsorption. researchgate.net This action reduces the circulating levels of both bile acids and ammonia, thereby mitigating their neurotoxic effects. researchgate.net

Further research in a streptozotocin (B1681764) (STZ) and high-fat diet-induced mouse model, which develops features of non-alcoholic steatohepatitis and hepatocellular carcinoma (NASH-HCC), provided more detailed insights. researchgate.net In these mice, SC-435 treatment attenuated the increase in total bile acid concentrations in the serum, liver, and brain. researchgate.net While serum and brain ammonia levels were also decreased by SC-435 treatment, the changes were not always statistically significant. researchgate.net Despite this, the treatment resulted in less liver damage and a normalization of astrogliosis in the brain, as evidenced by the increased expression of glial fibrillary acidic protein (GFAP) and the neuronal marker NeuN, which were reduced in the untreated diseased mice. researchgate.net

Table 2: Impact of SC-435 on Biochemical and Cellular Markers in a NASH-HCC Mouse Model

Marker Location Effect of SC-435 Treatment Reference(s)
Total Bile Acids Serum Attenuated increase researchgate.net
Total Bile Acids Liver Attenuated increase researchgate.net
Total Bile Acids Brain Attenuated increase researchgate.net
Ammonia Serum Decreased (not statistically significant) researchgate.net
Ammonia Brain Decreased (not statistically significant) researchgate.net
GFAP (Astrogliosis marker) Brain Normalized expression researchgate.net
NeuN (Neuronal marker) Brain Normalized expression researchgate.net
ALT Serum Partially normalized researchgate.net

Table of Compounds

Structure Activity Relationship Sar Studies and Ligand Design for Sc 435 Mesylate

Elucidation of Key Pharmacophores for ASBT Binding Affinity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For ASBT inhibitors, several key pharmacophoric features have been identified through computational modeling and experimental studies.

Early pharmacophore models for ASBT inhibitors, developed based on non-bile acid analogues, identified five crucial chemical features: one hydrogen bond donor, one hydrogen bond acceptor, and three hydrophobic regions. researchgate.net Subsequent and more refined quantitative 3D-QSAR (Quantitative Structure-Activity Relationship) models, built using a training set of 38 diverse FDA-approved drugs, have provided a more detailed understanding. nih.govacs.orgnih.gov One such quantitative pharmacophore model consists of:

One Hydrogen Bond Acceptor: This feature is critical for interaction with specific amino acid residues in the ASBT binding pocket.

Three Hydrophobic Features: These regions are essential for the molecule to fit snugly within the largely hydrophobic cavity of the transporter. nih.gov

Five Excluded Volumes: These represent regions in space where the presence of atoms would hinder binding, helping to define the required shape and size of the inhibitor. nih.govacs.orgnih.gov

Interestingly, taurocholate, a natural substrate for ASBT, does not perfectly match all features of some proposed pharmacophores, suggesting that inhibitors can be designed to have a better fit and potentially higher affinity than the endogenous ligands. researchgate.net

Rational Design and Synthesis of SC-435 Mesylate Analogs

The insights gained from pharmacophore modeling have been instrumental in the rational design and synthesis of analogs of existing ASBT inhibitors, including those related to SC-435. The goal of synthesizing analogs is typically to improve potency, selectivity, and pharmacokinetic properties.

The general strategy often involves modifying specific parts of a lead compound. For instance, in the development of benzanilide-based ASBT inhibitors, which share structural similarities with compounds like SC-435, researchers have systematically investigated the effects of altering the relative positions of functional groups and introducing various substituents on the aromatic rings. mdpi.com

For example, studies on a series of arylsulfonylamino-benzanilides, which are structurally distinct but functionally related to SC-435, demonstrated that modifications to the benzene (B151609) rings (designated as A, B, and C) significantly impact inhibitory activity. mdpi.com This highlights the importance of the spatial arrangement of hydrophobic and hydrogen-bonding moieties for effective ASBT inhibition.

The synthesis of such analogs often involves multi-step chemical processes. While specific synthetic routes for this compound analogs are proprietary, general synthetic strategies for similar complex molecules often involve convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together. nih.gov For example, the synthesis of complex polyether analogues has been achieved through the condensation of mesylate and tetraol derivatives, followed by a series of protection, deprotection, and coupling reactions. nih.gov

Evaluation of Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For ASBT inhibitors, the specific stereoisomer of a compound can determine its binding affinity and efficacy.

SC-435 itself has a specific stereochemistry, designated as (4R,5R) for the hydroxyl and phenoxy-substituted carbons on the benzothiepine ring. medkoo.com This specific arrangement is crucial for its potent inhibitory activity. While direct studies on other stereoisomers of SC-435 are not widely published, research on other ASBT inhibitors and substrates underscores the importance of stereochemistry.

The synthesis of specific stereoisomers often requires asymmetric synthesis techniques. For instance, the enantioselective chiral borane-mediated aldol (B89426) reaction has been used to construct specific stereocenters in complex molecules. acs.org Such methods allow for the preparation of pure enantiomers, enabling the evaluation of their individual biological activities.

Computational Chemistry Approaches in ASBT Inhibitor Design

Computational chemistry has become an indispensable tool in the design and development of ASBT inhibitors, complementing experimental approaches by providing insights into the molecular interactions governing binding and activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com For ASBT inhibitors, docking studies are used to visualize how these molecules fit into the bile acid-binding pocket of the transporter. semanticscholar.orgplos.org

The crystal structure of a bacterial homolog of ASBT has revealed a large hydrophobic cavity where bile acids bind, situated between a "Core" domain and a "Panel-like" domain. nih.gov Docking simulations with known inhibitors like SC-435 can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues within this cavity. For example, docking studies have shown that the hydroxyl groups of taurocholate form hydrogen bonds with specific asparagine residues in the binding site. tandfonline.com

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the inhibitor-transporter complex. This can help assess the stability of the binding pose predicted by docking and reveal conformational changes in the protein upon inhibitor binding. plos.org

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. gardp.orgnih.gov For ASBT inhibitors, 3D-QSAR models have been particularly useful. nih.govacs.orgnih.govumaryland.edu

In a typical 3D-QSAR study, a series of compounds with known inhibitory activities against ASBT are aligned, and their steric and electrostatic fields are calculated. acs.org Statistical methods are then used to build a model that correlates these fields with the observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test.

For example, 3D-QSAR models developed for aminopyridine conjugates of chenodeoxycholic acid showed that steric and hydrophobic features around the 24-position of the sterol nucleus strongly influenced the interaction with ASBT. acs.org Specifically, a bulky or hydrophobic substituent at certain positions of the aminopyridine ring enhanced activity, while a hydrophobic group at another position was detrimental. acs.org

The development of both pharmacophore and QSAR models has been a key strategy in understanding and predicting the activity of ASBT inhibitors. slideshare.netslideshare.net These computational approaches, in conjunction with traditional medicinal chemistry, continue to drive the discovery of novel and improved ASBT inhibitors.

Advanced Analytical Techniques for Comprehensive Characterization of Sc 435 Mesylate in Research

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of SC-435 mesylate, providing detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and conformational dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to elucidate the molecule's preferred conformation.

Given the structural complexity and stereochemistry of SC-435, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. NOESY experiments provide information about the spatial proximity of atoms, which is crucial for determining the relative orientation of different parts of the molecule. For instance, key NOE correlations would be expected between the protons of the dibutyl groups and the tetrahydrobenzo[b]thiepin core, as well as between the phenoxy linker and the diazabicyclo[2.2.2]octane moiety. Such data allows for the construction of a three-dimensional model of the molecule's most stable conformation in solution. The analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra can further refine this model by providing information about dihedral angles along the molecular backbone.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for Key Structural Moieties of SC-435 Cation

ProtonsIllustrative Chemical Shift (δ, ppm)MultiplicityJ (Hz)
Aromatic (phenoxy & benzothiepin)6.8 - 7.5m-
Methoxy (B1213986) (-OCH₃)3.8 - 3.9s-
Diazabicyclo[2.2.2]octane3.0 - 3.6m-
Butyl (-CH₂-)1.2 - 1.6m-
Butyl (-CH₃)0.8 - 0.9t7.2
Hydroxyl (-OH)~4.5br s-

Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual values for this compound are not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to accurately determine the mass of the intact molecule. This provides a direct confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of specific functional groups. For the SC-435 cation, key fragmentation pathways would likely involve the cleavage of the ether linkage, fragmentation of the diazabicyclo[2.2.2]octane ring system, and losses of the butyl chains. The methanesulfonate (B1217627) (mesylate) anion would be observed separately, typically at an m/z of 95. biorxiv.orgmdpi.com

Table 2: Predicted Major Mass Fragmentation Ions for SC-435 Cation

m/z (Illustrative)Proposed Fragment Structure
[M]+Intact SC-435 Cation
[M - C₄H₉]+Loss of a butyl group
[M - C₈H₁₈]+Loss of both butyl groups
[Fragment of diazabicyclooctane]Cleavage within the bicyclic amine structure
[Fragment of benzothiepin]Cleavage of the core heterocyclic ring

Note: The m/z values are illustrative. The actual fragmentation pattern would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its various structural components.

Key expected absorptions include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic and aliphatic parts of the molecule, and strong S=O stretching bands for the sulfone group in the benzothiepin ring and for the mesylate counter-ion. The C-O stretching of the ether and methoxy groups would also be present. uu.nlresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
S=O (sulfone)1120 - 1150 and 1300 - 1330 (strong)
S=O (mesylate)~1200 and ~1060 (strong)
C-O (ether, methoxy)1000 - 1300
C=C (aromatic)1450 - 1600

Note: These are typical ranges for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from any impurities that may be present, such as starting materials, byproducts, or degradation products. This is crucial for ensuring the purity and safety of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed and validated. epo.orggoogleapis.com This involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The method would be optimized to achieve good resolution between the main SC-435 peak and any potential impurities. A photodiode array (PDA) detector would be used to monitor the elution, allowing for the detection of impurities at different wavelengths and providing information about their spectral purity. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. epo.orgCurrent time information in Rodeio, BR.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterIllustrative Condition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
GradientTime-programmed gradient from low to high %B
Flow Rate1.0 mL/min
DetectionUV at a specified wavelength (e.g., 220 nm)
Column Temperature30 °C
Injection Volume10 µL

Note: This table represents a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis of this compound, volatile organic compounds may be used as solvents or reagents, and volatile byproducts could potentially be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the identification and quantification of such volatile impurities. googleapis.com

A headspace GC-MS method is often preferred for this type of analysis. In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace (the gas above the sample) are injected into the GC-MS system. This avoids the injection of non-volatile matrix components, which can contaminate the instrument. The GC separates the volatile components, and the MS provides their identification based on their mass spectra and retention times. This is particularly important for detecting residual solvents, which are strictly controlled in pharmaceutical manufacturing. Furthermore, GC-MS is crucial for detecting and quantifying potentially genotoxic impurities, such as alkyl mesylates, which could be formed during the synthesis where methanesulfonic acid is used. mit.edubham.ac.uk

Table 5: Potential Volatile Byproducts in this compound Synthesis Amenable to GC-MS Analysis

Compound TypeExamples
Residual SolventsDichloromethane, Toluene, Acetone
Volatile ReagentsTriethylamine
Potential Genotoxic ImpuritiesMethyl methanesulfonate, Ethyl methanesulfonate

Note: The presence and identity of any byproducts would need to be confirmed through experimental analysis of the specific synthetic route.

Emerging Research Directions and Future Perspectives for Sc 435 Mesylate Investigation

Discovery of Novel ASBT-Modulated Biological Pathways Beyond Lipid Metabolism

Inhibition of ASBT by compounds like SC-435 alters the circulating bile acid pool, which can impact various signaling pathways regulated by bile acid receptors such as the Farnesoid X Receptor (FXR) and TGR5. While the downstream effects on cholesterol metabolism are well-documented, emerging research suggests that ASBT inhibitors could influence a wider range of physiological processes. ahajournals.orgresearchgate.net Future studies on SC-435 mesylate are expected to focus on elucidating these novel biological pathways.

Key areas of prospective research include:

Glucose Homeostasis: Studies in animal models with other ASBT inhibitors have shown significant effects on glucose levels. solvobiotech.com Future research could investigate if this compound modulates pathways involved in insulin (B600854) sensitivity and glucose metabolism, potentially offering therapeutic benefits for metabolic syndrome or type 2 diabetes.

Inflammation and Immunity: Bile acids are known to have immunomodulatory effects. By altering bile acid profiles, this compound may influence inflammatory responses within the intestine and systemically. This is a critical area of investigation for conditions like non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease. researchgate.net

Energy Expenditure: Activation of TGR5 by bile acids in brown adipose tissue and muscle can increase energy expenditure. Investigating whether the specific changes in bile acid composition induced by this compound can be harnessed to impact energy balance is a promising research direction.

Investigation of Potential Off-Target Interactions at a Systems Biology Level

While SC-435 is designed to be a specific inhibitor of ASBT, a thorough understanding of its potential interactions with other proteins is crucial. ahajournals.org A systems biology approach can be employed to predict and validate potential off-target effects, moving beyond traditional single-target analysis to a more holistic view of the drug's interaction network within the organism. drugtargetreview.comnih.gov This approach integrates computational modeling with experimental validation to identify unintended interactions that might lead to unexpected biological effects.

Future research strategies would include:

Computational Docking and Screening: Using the 3D structure of this compound to perform large-scale computational docking simulations against a library of human proteins to identify potential off-target binding candidates. nih.gov

Chemogenomics and Ligand-Based Similarity: Comparing the chemical structure and properties of this compound to other ligands with known targets to predict potential off-target families. plos.org

Network Analysis: Integrating predicted off-target data with protein-protein interaction networks and pathway databases to understand the potential functional consequences of these interactions at a systemic level. nih.govacs.org

Table 1: Systems Biology Approaches for Off-Target Identification of this compound

ApproachDescriptionPotential Insights for this compound
In Silico DockingComputational simulation of the binding of this compound to a wide range of protein structures. nih.govProvides a prioritized list of potential off-target proteins based on binding affinity scores.
Chemical ProteomicsUtilizing immobilized this compound as bait to capture interacting proteins from cell or tissue lysates, followed by mass spectrometry to identify them.Direct experimental evidence of on- and off-target binding partners in a biological context.
Phenotypic ScreeningAssessing the effects of this compound across a broad range of cell-based assays representing diverse biological functions.Identifies unexpected biological activities that may be due to off-target effects, guiding further mechanistic studies.
Network PharmacologyMapping the known target (ASBT) and predicted off-targets onto biological pathways and networks to predict systemic effects. nih.govHelps to understand how the combined on- and off-target effects might influence cellular and physiological outcomes.

Development of Advanced In Vitro and Ex Vivo Organoid and Microfluidic Models

To better recapitulate human physiology and study the effects of this compound, researchers are moving towards more complex and relevant model systems. Gastrointestinal organoids and "organ-on-a-chip" technologies represent a significant leap forward from traditional 2D cell cultures. frontiersin.orgnih.gov These models can simulate the complex 3D architecture and function of the human intestine. nih.govwjgnet.com

Intestinal Organoids: Derived from human stem cells, these "mini-guts" self-organize into structures that mimic the native intestinal epithelium, including the expression of transporters like ASBT. nih.gov They provide a powerful platform to study the direct impact of this compound on bile acid transport and subsequent signaling events in a patient-specific manner.

Microfluidic "Gut-on-a-Chip" Models: These devices add another layer of complexity by incorporating physiological fluid flow and mechanical forces, creating a microenvironment that more closely resembles the human gut. researchgate.net Such models can be used to study the absorption and epithelial interactions of this compound and to co-culture intestinal cells with immune cells or microbiota to investigate more complex interactions.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A multi-omics approach, integrating data from transcriptomics, proteomics, and metabolomics, is essential for building a comprehensive picture of the biological effects of this compound. This strategy allows researchers to move from a single endpoint to a system-wide analysis of molecular changes induced by the compound.

Transcriptomics, primarily through RNA-sequencing (RNA-seq), provides a snapshot of the entire set of RNA molecules in a cell or tissue at a given moment. lexogen.com By comparing the transcriptomes of tissues (e.g., liver, ileum) from SC-435-treated and control subjects, researchers can identify all genes whose expression is altered. longdom.orgomicstutorials.com This goes beyond confirming the upregulation of target genes like cholesterol 7α-hydroxylase to uncover novel regulatory networks and pathways affected by ASBT inhibition. longdom.org Spatial transcriptomics can further reveal how gene expression changes in different cell types within a tissue, offering unprecedented resolution. thno.org

Proteomics analyzes the full complement of proteins, providing information on protein expression levels, interactions, and post-translational modifications (PTMs). scitechnol.com PTMs, such as phosphorylation and ubiquitination, are critical for regulating protein function and signaling pathways. nih.govcreative-proteomics.com Using advanced mass spectrometry techniques, future studies can:

Quantify changes in the abundance of thousands of proteins in response to this compound.

Identify which signaling pathways are activated or deactivated by analyzing changes in protein phosphorylation. nih.gov

Characterize how this compound might alter other PTMs, providing deep mechanistic insights into its cellular effects. nih.govlabroots.com

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. britannica.com As this compound directly targets a key process in metabolite circulation, metabolomics is a particularly powerful tool for understanding its downstream consequences. metabolomics.se Untargeted metabolomic profiling can map the global metabolic shifts that occur following ASBT inhibition. nih.gov This can reveal unexpected changes in lipid species, amino acids, and other metabolites, providing new hypotheses about the drug's mechanism of action and identifying potential biomarkers of response. metabolomics.senih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyPrimary ApplicationKey Questions to Address for this compound
Transcriptomics Global analysis of gene expression. omicstutorials.comWhich genes and signaling pathways, beyond the known targets, are regulated by this compound in the liver and intestine?
Proteomics Analysis of protein expression and post-translational modifications (PTMs). scitechnol.comHow does this compound alter the proteome and key PTMs like phosphorylation to affect cellular signaling?
Metabolomics Comprehensive profiling of small-molecule metabolites. britannica.comnih.govWhat are the global downstream effects of altered bile acid circulation on other metabolic pathways in the body?

Proteomics for Protein Expression and Post-Translational Modification Analysis

Exploration of ASBT Inhibitors in Combination with Other Molecularly Targeted Agents

The exploration of Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitors, such as this compound, in combination with other molecularly targeted agents represents a strategic approach to enhance therapeutic efficacy and address complex disease mechanisms. This strategy is rooted in the principle of synergistic or additive effects, where the combination of two or more drugs targeting different pathways can lead to a better outcome than monotherapy. mdpi.comnih.gov Molecularly targeted therapies are designed to interfere with specific molecules that are crucial for disease progression. roswellpark.org The rationale for combining ASBT inhibitors with these agents is to simultaneously modulate bile acid metabolism and other key pathological pathways.

Research has begun to investigate the potential of such combinations. A preclinical study in guinea pigs explored the effects of SC-435 in combination with simvastatin (B1681759), an HMG-CoA reductase inhibitor used to lower cholesterol. medchemexpress.com The findings indicated that the combination therapy resulted in a more significant reduction in cholesteryl ester transfer protein (CETP) activity compared to SC-435 alone. medchemexpress.com Specifically, CETP activity was lowered by 56% with the combination, versus 34% with SC-435 monotherapy. medchemexpress.com Furthermore, the combination led to a two-fold increase in both Cholesterol 7α-hydroxylase and HMG-CoA reductase activities, similar to the effect of SC-435 alone. medchemexpress.com This suggests a complementary mechanism of action, where SC-435-induced bile acid synthesis from cholesterol is potentially enhanced by the cholesterol-lowering effect of simvastatin.

While direct studies on this compound in combination with a wide range of molecularly targeted agents are still emerging, research on other ASBT inhibitors provides a strong rationale for future investigations. For instance, a preclinical study combined the ASBT inhibitor linerixibat (B607791) with fibroblast growth factor 15 (FGF15) overexpression, which mimics the action of FGF19 analogues, in a model of nonalcoholic steatohepatitis (NASH). nih.gov This combination therapy significantly improved hepatic steatosis, inflammation, and fibrosis, demonstrating a synergistic effect on metabolic regulation. nih.gov Such findings suggest that combining this compound with agents targeting the FGF19 pathway could be a promising strategy for metabolic liver diseases.

The potential for combination therapies extends to other areas as well. In oncology, for example, modulating bile acid signaling is being explored as an adjunct to cancer therapies. mdpi.comspandidos-publications.com Given that secondary bile acids can influence key signaling pathways involved in cancer cell proliferation and survival, such as EGFR, AKT, and MAPK pathways, combining an ASBT inhibitor like SC-435 with targeted cancer therapies that inhibit these same pathways could offer a dual-pronged attack on tumor growth. nih.gov

The table below summarizes key findings from a relevant combination study involving an ASBT inhibitor and a molecularly targeted agent.

Combination TherapyModel SystemKey FindingsReference
SC-435 and SimvastatinGuinea Pigs- 56% reduction in CETP activity with the combination, compared to 34% with SC-435 alone.- 2-fold increase in Cholesterol 7α-hydroxylase and HMG-CoA reductase activities for both SC-435 alone and in combination. medchemexpress.com

Future research is warranted to explore the full potential of this compound in combination with a broader array of molecularly targeted agents. Investigating synergies with agents like Farnesoid X receptor (FXR) agonists, peroxisome proliferator-activated receptor (PPAR) agonists, and various kinase inhibitors could unveil novel therapeutic strategies for a range of diseases, from metabolic disorders to cancer.

Q & A

Q. What is the primary mechanism of action of SC-435 mesylate in modulating bile acid metabolism, and how can this mechanism be experimentally validated?

this compound selectively inhibits the apical sodium-dependent bile acid transporter (ASBT) in the ileum, reducing intestinal bile acid reabsorption and increasing hepatic bile acid synthesis via upregulation of Cyp7a1 . Methodological validation includes:

  • In vitro assays : Measure ASBT inhibition using Caco-2 cell monolayers or ileal explants to quantify transepithelial bile acid transport .
  • In vivo models : Use ASBT-knockout mice or bile acid sequestrants (e.g., colesevelam) as comparators to isolate SC-435-specific effects .
  • Biochemical markers : Monitor fecal bile acid excretion and hepatic Cyp7a1 mRNA expression via qPCR .

Basic Research Question

Q. Which experimental models are most appropriate for studying this compound's effects on cholestatic liver injury?

  • Mdr2-/- mice : A well-established model of sclerosing cholangitis, used to study SC-435’s ability to reduce periportal inflammation, ductal proliferation, and fibrosis via Treg modulation .
  • Bile duct ligation (BDL) models : Assess SC-435’s impact on bile acid pool size and hepatic injury markers (e.g., ALT, ALP) .
  • High-cholesterol diets : Evaluate SC-435’s efficacy in reversing cholesterol-driven HSPC activation in bone marrow (e.g., LSK cell quantification) .
    Dosing protocol : 0.008% SC-435 admixed in chow for 14–18 days, with Treg depletion via CD25 antibodies for mechanistic studies .

Basic Research Question

Q. What key biochemical and histological markers should be prioritized to assess this compound efficacy in metabolic studies?

  • Serum markers : ALT, ALP, total bilirubin, and bile acid levels to quantify hepatoprotection .
  • Hepatic markers : Cyp7a1 mRNA (bile acid synthesis), NeuN/GFAP (neurological protection in NASH-HCC models), and cholesterol content .
  • Histopathology : H&E staining for inflammation, Sirius Red for fibrosis, and CK19 immunohistochemistry for biliary mass .
  • Immune profiling : Flow cytometry for hepatic Tregs (CD4+CD25+Foxp3+) and CD8+ T-cell subsets .

Advanced Research Question

Q. How can researchers address contradictory data on this compound's impact on hepatic cholesterol levels?

Contradictory findings (e.g., partial vs. significant cholesterol reduction) arise from diet composition and genetic background . Methodological solutions:

  • Standardize diets : Use isocaloric chow with controlled cholesterol content (e.g., 2% cholesterol + 0.5% cholic acid) to isolate SC-435 effects .
  • Longitudinal sampling : Collect liver tissue at multiple timepoints to capture dynamic cholesterol flux.
  • Mechanistic controls : Co-administer FXR agonists/antagonists to clarify bile acid signaling’s role in cholesterol regulation .

Advanced Research Question

Q. What experimental designs are optimal for analyzing this compound's immunomodulatory effects on hepatic Tregs?

  • Treg depletion studies : Use αCD25 antibodies (250 µg/mouse, every 48 hours) during SC-435 treatment to isolate Treg-dependent hepatoprotection .
  • Gut-homing marker analysis : Quantify CD103 and Neuropilin expression in hepatic Tregs to exclude gut-derived Treg contributions .
  • Cytokine profiling : Measure IL-17A (pro-inflammatory) and IL-10 (anti-inflammatory) in hepatic Tregs via intracellular staining .
  • Multi-organ analysis : Pair liver histopathology with bone marrow HSPC quantification (LSK cells) to assess systemic immune crosstalk .

Advanced Research Question

Q. How does this compound influence cross-organ signaling between the liver and bone marrow?

SC-435 reduces bile acid-driven HSPC activation in bone marrow by:

  • Downregulating LSK cells : Quantify Lin⁻Sca-1⁺c-Kit⁺ (LSK) cells via flow cytometry in high-cholesterol diet models .
  • Modulating Cyp7a1 : Use hepatic-specific Cyp7a1 knockout mice to confirm bile acid synthesis’s role in HSPC regulation .
  • Histological correlation : Pair bone marrow data with liver H&E and CK19 staining to link cholestasis severity to HSPC responses .

Advanced Research Question

Q. What are the limitations of current this compound studies in neurological impairment models, and how can these be addressed?

  • Mixed neurological outcomes : SC-435 normalizes GFAP/NeuN expression in NASH-HCC mice but shows inconsistent ammonia reduction .
  • Methodological improvements :
    • Longitudinal behavioral assays : Use elevated plus maze tests to quantify anxiety levels post-treatment .
    • Multi-modal imaging : Combine immunofluorescence (NeuN/GFAP) with serum ammonia and brain bile acid quantification.
    • Blood-brain barrier (BBB) studies : Measure ASBT expression in brain endothelial cells to clarify SC-435’s CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.